Cas no 49869-07-0 (N-[3-[tris(2-methoxyethoxy)silyl]propyl]ethylenediamine)
49869-07-0 structure
Product Name:N-[3-[tris(2-methoxyethoxy)silyl]propyl]ethylenediamine
CAS-nummer:49869-07-0
MF:C14H34N2O6Si
MW:354.515065670013
CID:932899
PubChem ID:3016507
Update Time:2025-04-19
N-[3-[tris(2-methoxyethoxy)silyl]propyl]ethylenediamine Chemische en fysische eigenschappen
Naam en identificatie
-
- N-[3-[tris(2-methoxyethoxy)silyl]propyl]ethylenediamine
- N'-[3-[tris(2-methoxyethoxy)silyl]propyl]ethane-1,2-diamine
- N-(3-(Tris(2-methoxyethoxy)silyl)propyl)ethylenediamine
- N1-(3-(TRIS(2-METHOXYETHOXY)SILYL)PROPYL)-1,2-ETHANEDIAMINE
- EINECS 256-506-9
- SCHEMBL3751938
- 43G7TTP6U5
- NS00059026
- 49869-07-0
- UNII-43G7TTP6U5
- DTXSID40198132
- N'-(3-(TRIS(2-METHOXYETHOXY)SILYL)PROPYL)ETHANE-1,2-DIAMINE
- N-[3-[tris-(2-Methoxyethoxy)silyl]propyl]ethylenediamine
- (CH3OCH2CH2O)3Si(CH2)3NH(CH2)2NH2
- 1,2-ETHANEDIAMINE, N1-(3-(TRIS(2-METHOXYETHOXY)SILYL)PROPYL)-
-
- Inchi: 1S/C14H34N2O6Si/c1-17-8-11-20-23(21-12-9-18-2,22-13-10-19-3)14-4-6-16-7-5-15/h16H,4-15H2,1-3H3
- InChI-sleutel: WPOBIZMXCBJKNO-UHFFFAOYSA-N
- LACHT: [Si](CCCNCCN)(OCCOC)(OCCOC)OCCOC
Berekende eigenschappen
- Exacte massa: 354.21861334g/mol
- Monoisotopische massa: 354.21861334g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 18
- Complexiteit: 225
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 93.4Ų
N-[3-[tris(2-methoxyethoxy)silyl]propyl]ethylenediamine Gerelateerde literatuur
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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